molecular formula C9H10O3S B2683645 2-(Ethanesulfinyl)benzoic acid CAS No. 41394-89-2

2-(Ethanesulfinyl)benzoic acid

Cat. No.: B2683645
CAS No.: 41394-89-2
M. Wt: 198.24
InChI Key: OCMTWLNYDCQWEG-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)benzoic acid is an organic compound with the molecular formula C9H10O3S It is characterized by the presence of a benzoic acid moiety substituted with an ethanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)benzoic acid typically involves the introduction of an ethanesulfinyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form ethanethiol derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(Ethanesulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)benzoic acid involves its interaction with specific molecular targets. The ethanesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: Lacks the ethanesulfinyl group, making it less reactive in certain chemical reactions.

    Ethanesulfonic acid: Contains a sulfonic acid group instead of a benzoic acid moiety.

    2-(Ethylsulfinyl)benzoic acid: Similar structure but with an ethyl group instead of an ethanesulfinyl group.

Uniqueness

2-(Ethanesulfinyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and an ethanesulfinyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-ethylsulfinylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMTWLNYDCQWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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